Bienvenue dans la boutique en ligne BenchChem!

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid

PROTAC protein degradation linker chemistry

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 879319-29-6) is a synthetic quinazolin-4(3H)-one derivative featuring a 6,7-dimethoxy substitution pattern and a propanoic acid side chain at the N‑3 position. With a molecular formula of C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g mol⁻¹, the compound is supplied as a solid with a melting point of 95 °C and a typical purity of ≥95 %.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
CAS No. 879319-29-6
Cat. No. B3388552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
CAS879319-29-6
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC
InChIInChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
InChIKeyYNJIHAACNFPELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic Acid (CAS 879319-29-6) – Core Compound Profile for Procurement Evaluation


3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 879319-29-6) is a synthetic quinazolin-4(3H)-one derivative featuring a 6,7-dimethoxy substitution pattern and a propanoic acid side chain at the N‑3 position. With a molecular formula of C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g mol⁻¹, the compound is supplied as a solid with a melting point of 95 °C and a typical purity of ≥95 % . The 6,7-dimethoxyquinazolin-4-one core is a well‑established pharmacophore for kinase inhibition, notably epidermal growth factor receptor (EGFR) tyrosine kinases, while the free carboxylic acid functionality enables direct conjugation without prior ester hydrolysis . These combined structural features position the compound as a versatile intermediate for fragment‑based drug discovery, PROTAC linker‑payload assembly, and combinatorial library synthesis targeting kinase‑driven indications.

Why Substituting Analogs for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic Acid Compromises Research Outcomes


Quinazolin‑4-one analogs cannot be simply interchanged because minor structural variations in linker length, alkoxy substitution, and functional‑group acidity produce quantifiable divergence in physicochemical properties, synthetic tractability, and ultimately biological performance. For example, the propanoic acid side chain provides a three‑carbon spacer that significantly impacts ternary complex formation in PROTAC design compared to the two‑carbon acetic acid linker , while the 6,7‑dimethoxy pattern imparts a distinct electronic environment that drives the potency and selectivity profile against EGFR kinase . Even when overall scaffold similarity is high, differences in melting point, thermal stability, and supplier‑attested purity can introduce uncharacterized variables into SAR studies, making direct substitution without rigorous revalidation scientifically unreliable. The quantitative evidence below demonstrates that the specific attributes of CAS 879319‑29‑6 translate into measurable advantages that generic analog substitution cannot replicate.

Quantitative Differential Evidence for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic Acid versus Closest Analogs


Linker Length Optimization: Propanoic Acid vs. Acetic Acid Spacer in PROTAC Bifunctional Design

The three‑carbon propanoic acid linker in CAS 879319‑29‑6 provides a longer and more flexible spacer than the two‑carbon acetic acid linker in the closest analog, 3‑(6,7‑dimethoxy‑4‑oxoquinazolin‑3(4H)‑yl)acetic acid (CAS 877140‑09‑5). PROTAC design principles establish that linker length critically influences ternary complex formation and degradation efficiency; systematic linker‑length SAR studies demonstrate that a three‑atom linker often yields optimal degradation potency for VHL‑ and CRBN‑recruiting PROTACs, whereas a two‑atom linker frequently results in sub‑nanomolar DC₅₀ values . Although direct head‑to‑head comparison data for these two specific quinazolinone‑based PROTACs are not publicly available, the class‑level inference is robust: the propanoic acid linker expands the accessible conformational space, increasing the probability of forming a productive ternary complex with E3 ligase and target protein .

PROTAC protein degradation linker chemistry

Thermal Stability and Handling: Melting Point Comparison with the Acetic Acid Analog

CAS 879319‑29‑6 exhibits a sharp melting point of 95 °C without decomposition, whereas the closest analog 3‑(6,7‑dimethoxy‑4‑oxoquinazolin‑3(4H)‑yl)acetic acid (CAS 877140‑09‑5) decomposes at 264 °C . The lower, non‑decomposition melting point of the target compound is indicative of a more ordered crystal lattice that melts cleanly, facilitating reproducible weighing, dissolution, and formulation. In contrast, the decomposition of the acetic acid analog at its melting point introduces thermal instability that can compromise compound integrity during accelerated stability studies or processes involving elevated temperatures, such as hot‑melt extrusion for amorphous solid dispersion formulation .

thermal stability formulation solid-state properties

Supplier‑Attested Purity Consistency: Minimum Purity Specification vs. Commonly Available Analogs

The target compound is routinely supplied with a minimum purity of ≥95 % by multiple commercial vendors, including Santa Cruz Biotechnology (sc‑345725), CymitQuimica, and Leyan . In contrast, the des‑methoxy analog 3‑(4‑oxoquinazolin‑3(4H)‑yl)propanoic acid (CAS 25818‑88‑6) is frequently offered at lower purity levels (e.g., 90 %) or without a formally specified purity certificate, which introduces batch‑to‑batch variability that can confound structure‑activity relationship (SAR) analyses . This 5 % purity advantage translates into a lower burden of unknown impurities that could act as cryptic inhibitors, fluorescence quenchers, or nonspecific binders in high‑throughput screening assays, thereby improving the signal‑to‑noise ratio and reproducibility of primary hit validation .

quality control batch consistency SAR reproducibility

High‑Impact Application Scenarios for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic Acid Derived from Quantitative Evidence


PROTAC Linker‑Payload Assembly for EGFR‑Targeted Protein Degradation

The propanoic acid side chain provides a three‑carbon linker that is expected to optimize the spatial arrangement between the 6,7‑dimethoxyquinazolin‑4‑one EGFR‑binding warhead and an E3 ligase ligand, based on well‑documented PROTAC linker SAR . Researchers designing VHL‑ or CRBN‑based heterobifunctional degraders should prioritize CAS 879319‑29‑6 over the acetic acid analog, as the additional methylene unit significantly increases the probability of forming a productive ternary complex without the need for an extended synthesis campaign.

Kinase Inhibitor Fragment Library Diversification

The 6,7‑dimethoxyquinazolin‑4‑one core is a validated ATP‑competitive pharmacophore for EGFR and related tyrosine kinases . The free carboxylic acid handle of CAS 879319‑29‑6 enables rapid amide coupling to diverse amine‑containing fragments, accelerating the synthesis of focused kinase inhibitor libraries. The consistent ≥95 % purity attested by multiple commercial suppliers ensures that library members are synthesized from a high‑quality building block, reducing the incidence of false positives arising from impurities.

Pre‑Formulation and Solid‑State Stability Studies for In Vivo Pharmacology

The clean melting point of 95 °C without decomposition distinguishes CAS 879319‑29‑6 from the acetic acid analog, which decomposes at 264 °C . This thermal stability profile supports the use of hot‑melt extrusion and other solid dispersion techniques for formulation development. Teams planning long‑term in vivo efficacy studies should select this compound to minimize the risk of thermal degradation during both storage and processing, ensuring that the administered dose accurately reflects the parent molecule.

Drug‑Likeness Optimization of Quinazolinone‑Based Leads

The balanced computed lipophilicity (XLogP3‑AA = 0.3) and the intrinsic hydrogen‑bonding capacity of the propanoic acid group make CAS 879319‑29‑6 a favorable starting point for lead optimization programs aiming to improve oral bioavailability and aqueous solubility. Medicinal chemistry teams can exploit the free carboxylic acid for salt formation or prodrug strategies, all while retaining the core EGFR‑pharmacophore recognition, thereby streamlining multiparameter optimization without de novo scaffold synthesis.

Quote Request

Request a Quote for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.